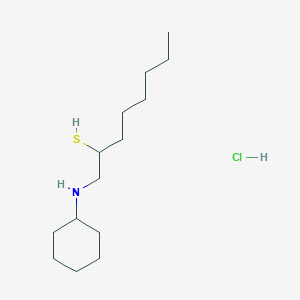
1-(Cyclohexylamino)octane-2-thiol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohexylamino)octane-2-thiol;hydrochloride is an organic compound characterized by the presence of a cyclohexylamino group attached to an octane chain with a thiol group at the second position The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water and stability
準備方法
Synthetic Routes and Reaction Conditions: 1-(Cyclohexylamino)octane-2-thiol;hydrochloride can be synthesized through a multi-step process involving the following key steps:
Formation of the Octane Chain: The octane chain can be synthesized through standard organic synthesis techniques, such as the alkylation of shorter carbon chains.
Introduction of the Thiol Group: The thiol group can be introduced via thiolation reactions, where a suitable thiol reagent is reacted with the octane chain.
Attachment of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through nucleophilic substitution reactions, where cyclohexylamine reacts with a suitable leaving group on the octane chain.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
化学反応の分析
Types of Reactions: 1-(Cyclohexylamino)octane-2-thiol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the cyclohexylamino group, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, where it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced amines.
Substitution: Secondary or tertiary amines.
科学的研究の応用
1-(Cyclohexylamino)octane-2-thiol;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-(Cyclohexylamino)octane-2-thiol;hydrochloride involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The cyclohexylamino group can interact with various receptors or enzymes, modulating their activity. These interactions can influence cellular pathways and biological processes.
類似化合物との比較
1-(Cyclohexylamino)hexane-2-thiol;hydrochloride: Similar structure but with a shorter carbon chain.
1-(Cyclohexylamino)decane-2-thiol;hydrochloride: Similar structure but with a longer carbon chain.
1-(Cyclohexylamino)octane-2-ol;hydrochloride: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness: 1-(Cyclohexylamino)octane-2-thiol;hydrochloride is unique due to its specific combination of a cyclohexylamino group and a thiol group on an octane chain. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications that other similar compounds may not fulfill.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
116114-22-8 |
|---|---|
分子式 |
C14H30ClNS |
分子量 |
279.9 g/mol |
IUPAC名 |
1-(cyclohexylamino)octane-2-thiol;hydrochloride |
InChI |
InChI=1S/C14H29NS.ClH/c1-2-3-4-8-11-14(16)12-15-13-9-6-5-7-10-13;/h13-16H,2-12H2,1H3;1H |
InChIキー |
VLUIMMAANGOSFT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CNC1CCCCC1)S.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)
![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
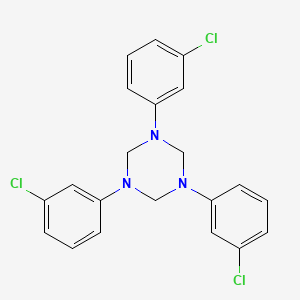
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)

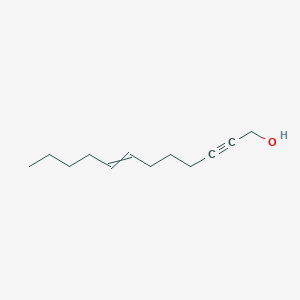
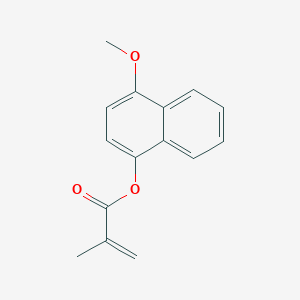
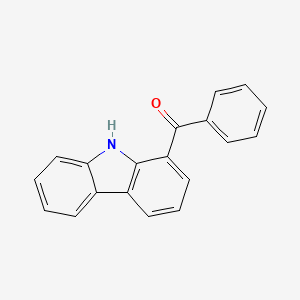
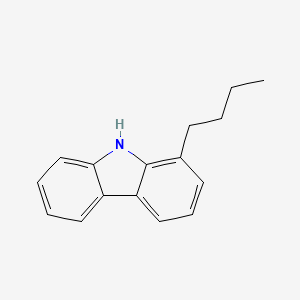

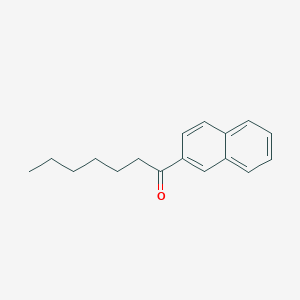
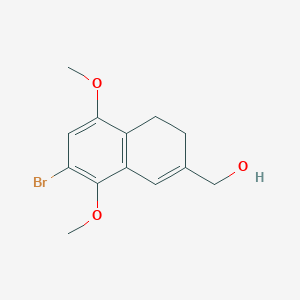
![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
